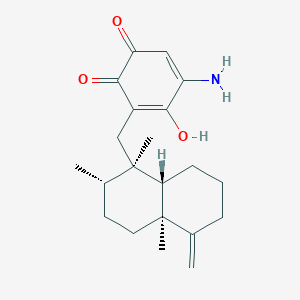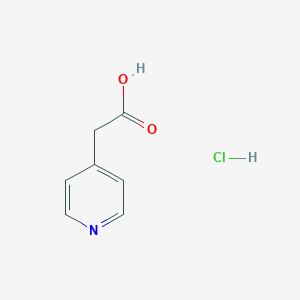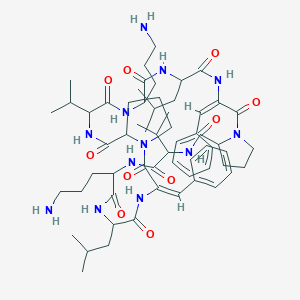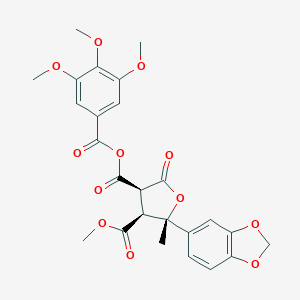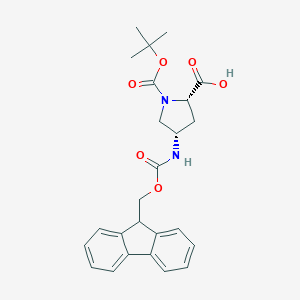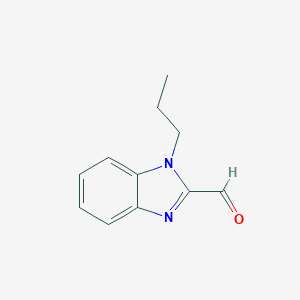
Carbobenzoxyphenylalanylarginyldiazomethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbobenzoxyphenylalanylarginyldiazomethane (CBZ-Phe-Arg-diazomethane) is a chemical compound that has been widely used in scientific research as a protease inhibitor. It is a diazomethane derivative of the peptide substrate Phe-Arg, which has been shown to selectively inhibit serine proteases, such as trypsin and chymotrypsin, as well as cysteine proteases, such as papain and cathepsin B.
Mecanismo De Acción
CBZ-Phe-Arg-diazomethane inhibits proteases by irreversibly binding to the active site of the enzyme. The diazomethane group of CBZ-Phe-Arg-diazomethane reacts with the active site serine or cysteine residue of the protease, forming a covalent bond. This covalent bond prevents the protease from carrying out its normal function, leading to its inhibition.
Efectos Bioquímicos Y Fisiológicos
CBZ-Phe-Arg-diazomethane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit blood coagulation, reduce inflammation, and inhibit cancer cell growth. CBZ-Phe-Arg-diazomethane has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CBZ-Phe-Arg-diazomethane is its selectivity for serine and cysteine proteases. This selectivity allows researchers to study the function of these enzymes in biological systems with a high degree of specificity. Another advantage is its irreversibility, which allows researchers to study the long-term effects of protease inhibition.
One limitation of CBZ-Phe-Arg-diazomethane is its potential toxicity. Diazomethane is a highly reactive and potentially toxic compound, which can pose a hazard to researchers if not handled properly. Another limitation is its irreversibility, which can make it difficult to study the effects of protease inhibition on the recovery of enzyme function.
Direcciones Futuras
There are many future directions for the use of CBZ-Phe-Arg-diazomethane in scientific research. One direction is the development of new protease inhibitors with improved selectivity and reversibility. Another direction is the use of CBZ-Phe-Arg-diazomethane in the development of new cancer therapies. CBZ-Phe-Arg-diazomethane has been shown to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new cancer drugs. Finally, the use of CBZ-Phe-Arg-diazomethane in the study of protease function in biological systems will continue to be an important area of research.
Métodos De Síntesis
CBZ-Phe-Arg-diazomethane is synthesized by reacting CBZ-Phe-Arg with diazomethane. CBZ-Phe-Arg is first protected with a carbobenzoxy group to prevent unwanted reactions during the synthesis. Then, diazomethane is added to the mixture, which results in the formation of CBZ-Phe-Arg-diazomethane. The synthesis of CBZ-Phe-Arg-diazomethane is a straightforward process that can be easily carried out in the lab.
Aplicaciones Científicas De Investigación
CBZ-Phe-Arg-diazomethane has been extensively used as a protease inhibitor in scientific research. It has been used to study the role of proteases in various biological processes, such as blood coagulation, inflammation, and cancer progression. CBZ-Phe-Arg-diazomethane has been shown to selectively inhibit serine proteases and cysteine proteases, which makes it a valuable tool for studying the function of these enzymes in biological systems.
Propiedades
Número CAS |
113823-66-8 |
|---|---|
Nombre del producto |
Carbobenzoxyphenylalanylarginyldiazomethane |
Fórmula molecular |
C24H29N7O4 |
Peso molecular |
479.5 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[(3S)-6-(diaminomethylideneamino)-1-diazo-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C24H29N7O4/c25-23(26)28-13-7-12-19(21(32)15-29-27)30-22(33)20(14-17-8-3-1-4-9-17)31-24(34)35-16-18-10-5-2-6-11-18/h1-6,8-11,15,19-20H,7,12-14,16H2,(H,30,33)(H,31,34)(H4,25,26,28)/t19-,20-/m0/s1 |
Clave InChI |
JMZGFZVDYYMNMH-BODALNOCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)/C(=C/[N+]#N)/[O-])NC(=O)OCC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)C=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)C=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
Sinónimos |
enzyloxycarbonylphenylalanylarginyldiazomethane carbobenzoxyphenylalanylarginyldiazomethane Cbz-Phe-Arg-CHN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



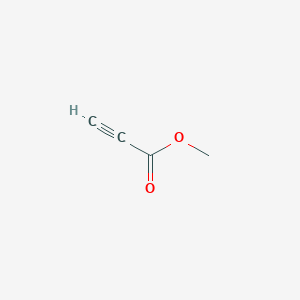
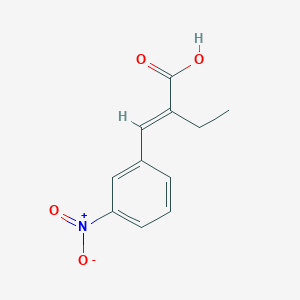
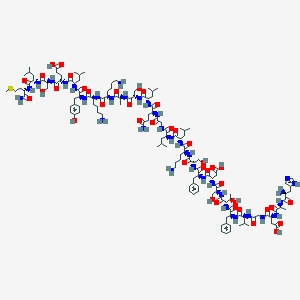
![4-[(3-Methoxyphenyl)methyl]morpholine](/img/structure/B50748.png)
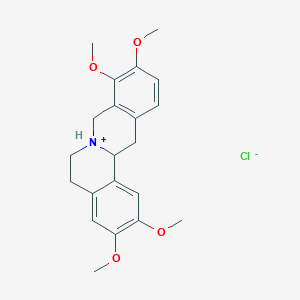
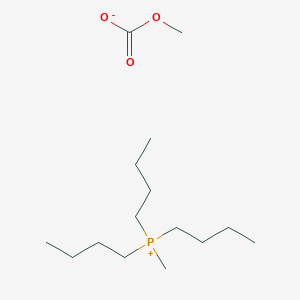
![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B50762.png)
